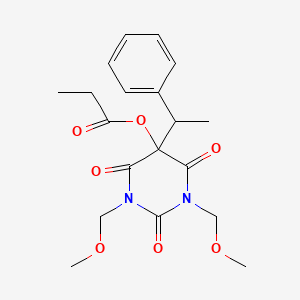
(2.2.2)(1,2,4)Cyclophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2.2.2)(1,2,4)Cyclophane is a unique organic compound characterized by its multibridged cyclophane structure. This compound consists of three benzene rings connected by ethano bridges, forming a cyclic cavity. The molecular formula of this compound is C18H18, and it has a molecular weight of 234.3355 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2.2.2)(1,2,4)Cyclophane involves the thermal bond reorganization of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. This process utilizes benzocyclobutenes as intermediates . The reaction conditions typically involve heating the precursor compound to induce the necessary bond reorganization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key challenge in industrial production lies in the precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2.2.2)(1,2,4)Cyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings of the cyclophane structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated cyclophane derivatives.
Applications De Recherche Scientifique
(2.2.2)(1,2,4)Cyclophane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained aromatic systems and the effects of bridge strain on reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying host-guest chemistry and molecular recognition.
Medicine: Research into cyclophane derivatives explores their potential as drug delivery systems and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2.2.2)(1,2,4)Cyclophane involves its ability to form inclusion complexes with various guest molecules. The cyclic cavity of the cyclophane structure can host electrophilic or cationic guests, facilitating molecular recognition and binding. This property is exploited in applications such as ion-selective electrodes and chelation processes .
Comparaison Avec Des Composés Similaires
(2.2.2)Paracyclophane: Similar in structure but with different bridging patterns.
Deltaphane: Another cyclophane with a different arrangement of aromatic rings and bridges.
Uniqueness: (2.2.2)(1,2,4)Cyclophane is unique due to its specific bridging pattern and the resulting strain in its aromatic rings. This strain influences its reactivity and makes it a valuable compound for studying the effects of structural constraints on chemical behavior .
Propriétés
Numéro CAS |
58002-98-5 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
tetracyclo[8.6.2.04,15.07,12]octadeca-1(16),2,4(15),7(12),8,10-hexaene |
InChI |
InChI=1S/C18H18/c1-2-14-4-6-16-8-7-15-5-3-13(1)11-17(15)9-10-18(16)12-14/h3-6,11-12H,1-2,7-10H2 |
Clé InChI |
APDVWYTWRPQAFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(CCC4=C(CC3)C=C1C=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)



![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)


![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)


